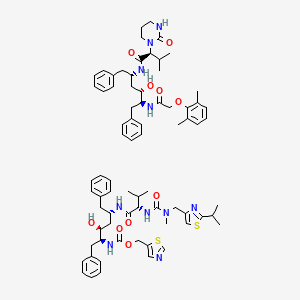
Lopinavir/Ritonavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir and ritonavir are antiretroviral medications used in combination to treat and prevent human immunodeficiency virus (HIV) infection. This combination is marketed under the brand name Kaletra. Lopinavir is the primary active ingredient, while ritonavir acts as a pharmacokinetic enhancer, increasing the plasma concentration of lopinavir by inhibiting its metabolism. This combination is also being explored for its potential use in treating severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lopinavir involves several steps, starting with the reaction of L-phenylalanine with benzyl chloride in the presence of potassium carbonate and an alkaline aqueous solution to obtain N,N-dibenzylamino-L-benzyl phenylalanine. This intermediate is then condensed with acetonitrile under the action of sodium amide, followed by an addition reaction with benzyl magnesium chloride. The resulting product undergoes reduction using sodium borohydride/methanesulfonic acid and sodium borohydride/trifluoroacetic acid to yield a stereoselective product. This product is then reacted with di-tert-butyl methyl dicarbonate in a potassium carbonate/tetrahydrofuran solution, followed by reductive debenzylation using ammonium formate and palladium/carbon to obtain the final intermediate .
Industrial Production Methods
In industrial settings, the production of lopinavir and ritonavir involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as nuclear magnetic resonance spectroscopy to fine-tune the formulation and ensure the stability of the active pharmaceutical ingredients .
Chemical Reactions Analysis
Types of Reactions
Lopinavir and ritonavir undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for their synthesis and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredients, lopinavir and ritonavir. These products are characterized and purified using techniques such as high-performance liquid chromatography and mass spectrometry .
Scientific Research Applications
Lopinavir and ritonavir have been extensively studied for their applications in treating HIV infection. They are also being explored for their potential use in treating other viral infections, including SARS-CoV-2. In addition to their antiviral properties, these compounds are used in research to study drug-drug interactions, pharmacokinetics, and the development of new therapeutic agents .
Mechanism of Action
Lopinavir and ritonavir inhibit the HIV protease enzyme by forming an inhibitor-enzyme complex, preventing the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV. This results in the formation of immature, non-infectious viral particles. Ritonavir enhances the plasma concentration of lopinavir by inhibiting its metabolism through the cytochrome P450 3A4 enzyme .
Comparison with Similar Compounds
Lopinavir and ritonavir are part of a class of medications known as protease inhibitors. Similar compounds include saquinavir, nelfinavir, and indinavir. Compared to these compounds, lopinavir and ritonavir have a unique combination that enhances the pharmacokinetic profile of lopinavir, making it more effective in suppressing viral load .
List of Similar Compounds
- Saquinavir
- Nelfinavir
- Indinavir
- Atazanavir
- Darunavir
Lopinavir and ritonavir stand out due to their combined use, which significantly improves the efficacy of lopinavir by increasing its plasma concentration and reducing its metabolism .
Properties
CAS No. |
369372-47-4 |
|---|---|
Molecular Formula |
C74H96N10O10S2 |
Molecular Weight |
1349.7 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1 |
InChI Key |
OFFWOVJBSQMVPI-RMLGOCCBSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Key on ui other cas no. |
369372-47-4 |
Synonyms |
Aluvia Kaletra Lopimune lopinavir-ritonavir drug combination |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


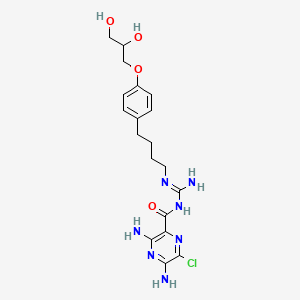
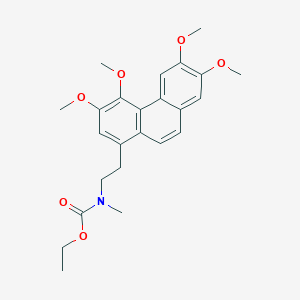
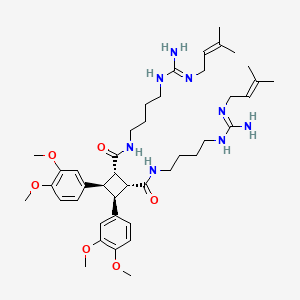
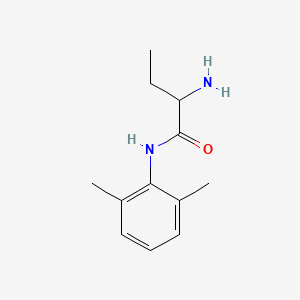

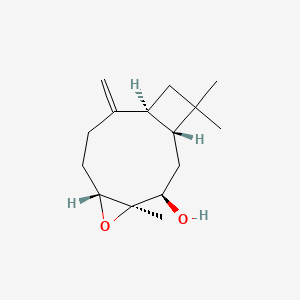

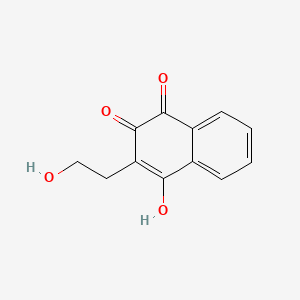
![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

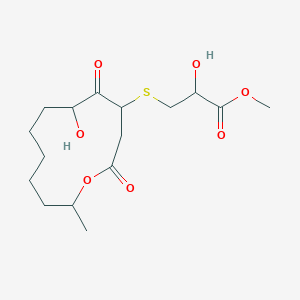
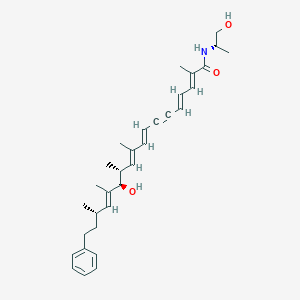
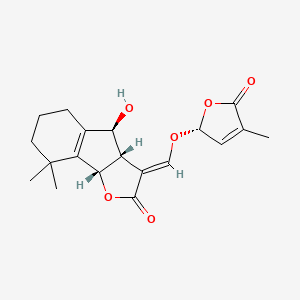
![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)
